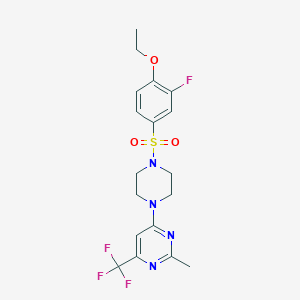

2-(4-氧代-2-硫代-1,3-噻唑烷-3-基)-1H-异吲哚-1,3(2H)-二酮

货号 B2550991

CAS 编号:

182558-48-1

分子量: 278.3

InChI 键: GCRBSSLNOAXKCJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

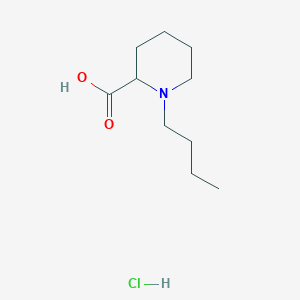

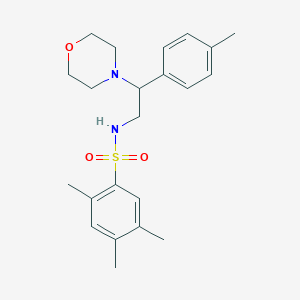

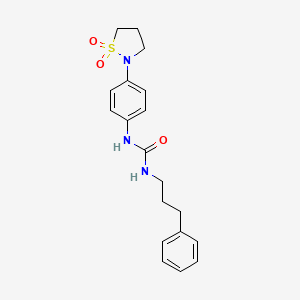

The compound “2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione” is a type of rhodanine-3-acetamide derivative . It is also known as “(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE” and has been used in various scientific studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines . This process results in a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups (C=O) and one thiocarbonyl group (C=S) .Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly as an inhibitor of aldose reductase, an enzyme involved in the reduction of glucose to sorbitol . This makes it potentially useful in the management of diabetic complications .Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H6N2O2S2 and an average mass of 190.243 Da . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 46.0±0.4 cm3 . It has four hydrogen bond acceptors and one hydrogen bond donor .科学研究应用

- Rhodanine Derivatives : The compound belongs to the class of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives (commonly known as rhodanines). Rhodanines play a crucial role in modern organic and medicinal chemistry. Some of these compounds exhibit diverse biological activities, and many are undergoing clinical trials. The structure of rhodanine is considered privileged in medicinal chemistry .

- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides : These compounds serve as essential building blocks for designing combinatorial libraries of rhodanine derivatives. They offer potential for developing novel drugs and therapeutic agents .

- Environmentally Friendly Synthesis : The reaction leading to the formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides occurs in water, making it a green and sustainable process. Green chemistry principles emphasize minimizing hazardous chemicals and solvents, and water serves as an attractive medium for both scientific research and industrial applications .

Medicinal Chemistry and Drug Development

Green Chemistry Applications

作用机制

属性

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S2/c14-8-5-18-11(17)12(8)13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRBSSLNOAXKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)